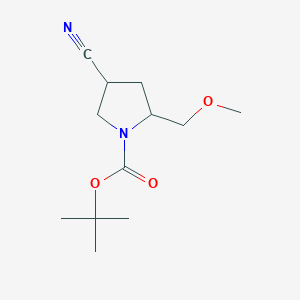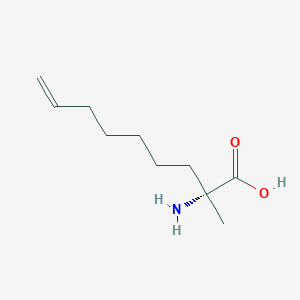
(R)-2-Amino-2-methylnon-8-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-methylnon-8-enoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a non-α carbon, making it a non-proteinogenic amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylnon-8-enoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylnon-8-enoic acid may involve biocatalytic processes using engineered enzymes to achieve high enantioselectivity. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-methylnon-8-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane (BH3).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted amino acids with various functional groups.
Applications De Recherche Scientifique
®-2-Amino-2-methylnon-8-enoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-methylnon-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes, where the compound influences the biochemical reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-methylnon-8-enoic acid: The enantiomer of the compound with different biological activity.
2-Amino-2-methylpentanoic acid: A structurally similar amino acid with a shorter carbon chain.
2-Amino-2-methylhexanoic acid: Another similar compound with a different chain length.
Uniqueness
®-2-Amino-2-methylnon-8-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in its structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methylnon-8-enoic acid |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(2,11)9(12)13/h3H,1,4-8,11H2,2H3,(H,12,13)/t10-/m1/s1 |
Clé InChI |
DRHBBJMAJLZSRN-SNVBAGLBSA-N |
SMILES isomérique |
C[C@@](CCCCCC=C)(C(=O)O)N |
SMILES canonique |
CC(CCCCCC=C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



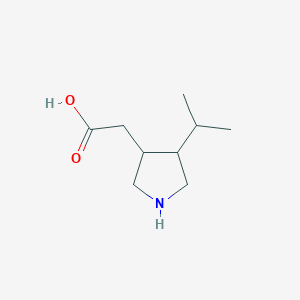
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)

![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
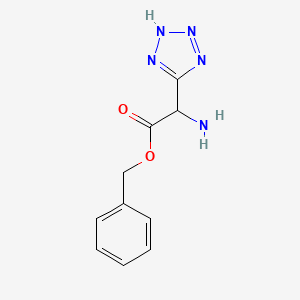
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
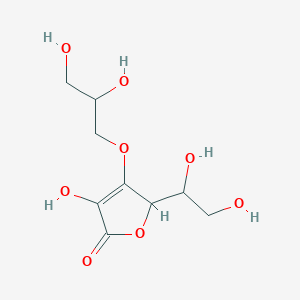
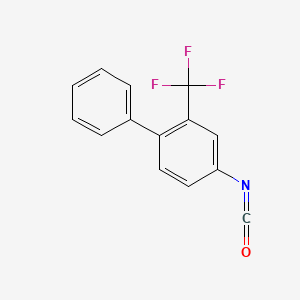
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
